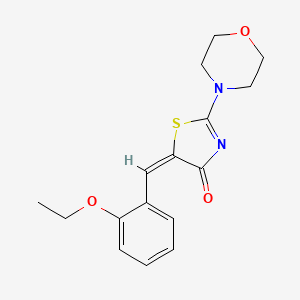
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that possesses significant pharmacological and biochemical properties. This compound is characterized by its multi-functional groups, including a chloro group, a benzamide moiety, and a thiazole ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step reaction sequence. One common synthetic route starts with the preparation of the thiazole ring through a cyclization reaction of thioamides with α-haloketones. Subsequently, the benzamide moiety is introduced via an amide coupling reaction. The final step involves the incorporation of the diethylamino and chloro groups through selective halogenation and substitution reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may employ high-throughput techniques, such as continuous flow synthesis. These methods ensure efficient and scalable production while maintaining the stringent purity and yield requirements. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized to achieve the highest efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, such as:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be replaced via nucleophilic substitution reactions, employing nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents (e.g., dichloromethane, ethanol) are commonly used. Reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to achieve the desired product yield and purity.
Major Products Formed
The primary products of these reactions include:
N-oxides and sulfoxides from oxidation.
Alcohols from reduction.
Substituted derivatives from nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is studied for its unique reactivity and as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, given its ability to interact with active sites in proteins. This property makes it a candidate for drug development, particularly in targeting diseases with overactive enzymatic pathways.
Medicine
In medicine, this compound has been explored for its antimicrobial and anticancer properties. Its multi-targeted approach provides a broad spectrum of action against various pathogens and cancer cell lines.
Industry
Industrially, this compound is used in the synthesis of specialized polymers and materials due to its robust chemical stability and functional versatility.
作用機序
The mechanism of action of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through inhibition or activation. Key pathways affected include signal transduction pathways in cancer cells and enzymatic pathways in microbial organisms. The exact binding sites and structural conformation changes induced by the compound are critical areas of ongoing research.
類似化合物との比較
Compared to similar compounds like 4-bromo-N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits distinct reactivity patterns and biological activities due to the chloro substituent. This uniqueness is highlighted in its superior efficacy in certain biological assays and its enhanced chemical stability. Similar compounds include various halogen-substituted benzamides and thiazole derivatives, each with varying degrees of activity and stability.
Hope this helps you understand this compound!
特性
IUPAC Name |
4-chloro-N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-4-28(5-2)19-10-11-20(15(3)12-19)26-21(29)13-18-14-31-23(25-18)27-22(30)16-6-8-17(24)9-7-16/h6-12,14H,4-5,13H2,1-3H3,(H,26,29)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKRWVCTVZEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2527603.png)
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)


![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2527613.png)
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)


